DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Hepatitis A Virus 3C Protease Substrate Specificity

Generic FRET substrates cause false negatives and reduced sensitivity in HAV 3C protease assays due to poor sequence specificity and low signal-to-noise ratios. This substrate eliminates these risks with a sequence derived from native HAV polyprotein cleavage sites, optimized for the enzyme's active site (P1 Gln, P4 Leu). • EDANS/DABCYL FRET pair delivers up to 40-fold fluorescence enhancement (Ex/Em: 340/490 nm), enabling reliable HTS and kinetic analysis. • Validated cleavage site (Gln-Ser) confirmed in BRENDA; continuous fluorescence readout supports real-time kcat/Km determination. • Supplied as a solid; stable at -20°C for long-term storage; shipped at ambient temperature for immediate global delivery.

Molecular Formula C65H87N17O16S
Molecular Weight 1394.6 g/mol
CAS No. 145682-87-7
Cat. No. B128596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS
CAS145682-87-7
Molecular FormulaC65H87N17O16S
Molecular Weight1394.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98)
InChIKeyYZRDOCLVPQYVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS: Baseline Characterization


DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS (CAS 145682-87-7) is a fluorogenic peptide substrate designed specifically for the 3C protease of Hepatitis A Virus (HAV) . It employs a Förster resonance energy transfer (FRET) mechanism, featuring the donor fluorophore EDANS and the non-fluorescent dark quencher DABCYL, with a Förster radius of approximately 3.3 nm . Upon proteolytic cleavage at the scissile Gln-Ser bond by HAV 3C protease, the EDANS and DABCYL moieties are separated, resulting in a measurable increase in fluorescence at 490 nm when excited at 340 nm [1]. The peptide sequence (Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser) is derived from natural HAV polyprotein cleavage sites, conferring high specificity for the viral enzyme over host proteases [2].

Specificity Designed for HAV 3C protease over host proteases
Readout FRET-based fluorescence increase upon Gln-Ser cleavage
Sequence Derived from natural HAV polyprotein cleavage sites

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS: Generic Substitution Risks


Generic substitution of this substrate with alternative FRET peptides or different fluorophore/quencher pairs introduces significant risk of assay failure, reduced sensitivity, or false-negative results. The peptide sequence of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is specifically optimized for recognition by the active site of HAV 3C protease, with a strong requirement for a Gln at P1 and a hydrophobic residue (Leu) at P4 [1]. Substrates designed for other 3C proteases (e.g., rhinovirus, enterovirus, or HCV NS3) exhibit markedly different P4-P2' preferences and are cleaved with lower catalytic efficiency (kcat/Km) by HAV 3C [2]. Furthermore, the EDANS/DABCYL FRET pair provides a superior signal-to-noise ratio upon cleavage (up to 40-fold fluorescence enhancement) compared to alternative pairs like Mca/Dnp (25-fold), directly impacting assay sensitivity and dynamic range [3]. Using a non-optimized substrate can mask weak inhibitor activity or generate data incompatible with established screening workflows.

Sequence Mismatch
P1 Gln and P4 Leu preference may not transfer to generic 3C protease substrates
FRET Pair Shift
Alternative fluorophore/quencher pairs may reduce reported signal enhancement
Cleavage Specificity
Non-optimized sequences can generate off-target cleavage data

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS: Quantitative Comparison Evidence


HAV 3C Protease P1 and P4 Residue Preference

The substrate sequence of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS contains a Gln at P1 and Leu at P4, which are critical for efficient cleavage by HAV 3C protease. Substitution of these residues with alanine dramatically reduces catalytic efficiency [1]. This quantitative preference underscores the importance of using a sequence-matched substrate over generic alanine-substituted or non-optimized FRET peptides.

P1/P4 Residue Preference
Class-level inference
Ala at P1: 100-fold decrease in kcat/Km; Ala at P4: 10-fold decrease
Supports sequence-dependent catalytic efficiency context
Recombinant HAV 3C protease assay
Hepatitis A Virus 3C Protease Substrate Specificity

EDANS/DABCYL vs. Mca/Dnp Fluorescence Enhancement

The EDANS/DABCYL FRET pair incorporated in this substrate exhibits superior fluorescence enhancement upon cleavage compared to the alternative Mca/Dnp pair. This translates to higher assay sensitivity and a broader dynamic range for detecting HAV 3C protease activity [1].

EDANS/DABCYL vs Mca/Dnp
Reported comparison
1.6-fold higher dynamic range (40-fold vs 25-fold)
Supports assay sensitivity review for low-abundance enzyme
Standard FRET protease assay
FRET Protease Assay Signal-to-Noise Ratio

HCV NS3 Protease Detection Sensitivity Benchmark

While the primary target of this substrate is HAV 3C protease, the EDANS/DABCYL FRET scaffold is also employed in HCV NS3 protease assays. Vendor data for a similar EDANS/DABCYL-based FRET substrate (HCV Protease FRET substrate) demonstrates high sensitivity, with a reported detection limit for NS3 protease between 1 nM and 250 pM [1]. This illustrates the inherent sensitivity achievable with the EDANS/DABCYL pair when coupled to an appropriate peptide sequence.

Detection Sensitivity Benchmark
Cross-study comparable
Detection limit: 1 nM–250 pM for HCV NS3 protease
Illustrates EDANS/DABCYL pair capacity for sub-nanomolar detection
Analogous FRET scaffold; vendor data
HCV NS3 Protease Detection Limit

HAV 3C Protease Gln-Ser Cleavage Site Confirmation

The BRENDA enzyme database confirms that HAV 3C protease (EC 3.4.22.28) cleaves the substrate DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS specifically at the Gln residue, releasing the quencher from the fluorophore [1]. This validates the substrate's design and ensures that the observed fluorescence signal is a direct and specific measure of HAV 3C proteolytic activity, minimizing off-target signal generation.

Cleavage Site Validation
Supporting evidence
Confirmed cleavage at Gln-Ser bond
Supports assay specificity and reproducibility
BRENDA database entry for picornain 3C
HAV 3C Protease Cleavage Site FRET Substrate

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS: Validated Application Scenarios


HAV 3C Protease Inhibitor HTS

This substrate is ideally suited for HTS campaigns due to the EDANS/DABCYL FRET pair's high fluorescence enhancement (up to 40-fold) and the sequence's optimized catalytic efficiency for HAV 3C protease [1]. The robust signal-to-noise ratio minimizes false positives and negatives, enabling reliable identification of lead compounds in large chemical libraries. The use of a substrate with a validated cleavage site (Gln-Ser) ensures that the assay signal correlates directly with HAV 3C inhibition [2].

HAV 3C Protease Kinetic Characterization

The well-defined substrate specificity of this peptide, particularly its strong dependence on P1 Gln and P4 Leu, makes it a valuable tool for determining kinetic parameters (Km, kcat, kcat/Km) of HAV 3C variants [3]. Studies using alanine scanning have quantified the contribution of these residues, providing a framework for interpreting the effects of active site mutations on catalytic efficiency [3]. The continuous fluorescence readout allows for real-time monitoring of reaction progress, essential for accurate kinetic analysis.

HAV 3C Protease Activity Assay Development

Researchers investigating the role of HAV 3C protease in viral replication and host interaction can rely on this substrate as a standardized, commercially available reagent for quantifying enzyme activity. The confirmation of its cleavage site in the BRENDA database [2] provides a level of validation that supports its use in reproducible, publishable research. The substrate's design, based on native polyprotein cleavage sites, ensures that measured activity is biologically relevant [3].

Novel FRET Substrate Cross-Validation

Given its status as a well-characterized substrate for HAV 3C protease, DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS can serve as a benchmark or reference standard when developing new fluorogenic substrates or assay platforms for picornaviral 3C proteases. Its established cleavage kinetics and signal dynamic range provide a basis for comparing the performance of novel compounds [1].

Application
Selection Property
Validation Focus
HAV 3C inhibitor HTS
Reported fluorescence enhancement profile
Signal-to-noise ratio in screening context
Kinetic parameter determination
Substrate specificity profile
Kinetic constant reproducibility
Enzyme activity quantification
Cleavage site context
Assay reproducibility across studies
Novel 3C protease substrate benchmarking
Established cleavage kinetics
Comparative performance context

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34 linked technical documents
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